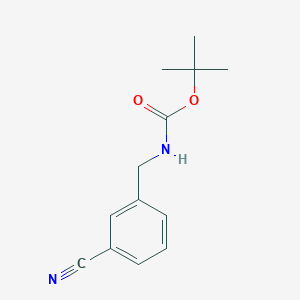

Tert-butyl 3-cyanobenzylcarbamate

Overview

Description

Tert-butyl 3-cyanobenzylcarbamate is a carbamate derivative featuring a benzyl ring substituted with a cyano (-CN) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the cyano group offers reactivity for further functionalization, such as reduction to amines or participation in nucleophilic substitutions. Its molecular weight is expected to approximate 246–250 g/mol, similar to structurally related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-cyanobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of efficient, scalable methods such as the copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates. This environmentally friendly approach is compatible with a wide range of amines, including aromatic, aliphatic, primary, and secondary substrates .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyanobenzylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into amines or other derivatives.

Substitution: The tert-butyl group can be substituted under acidic conditions, such as with trifluoroacetic acid, to yield different carbamate derivatives

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation with palladium on carbon (Pd-C) is often employed for reduction reactions.

Substitution: Strong acids like trifluoroacetic acid are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and other substituted compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-cyanobenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyanobenzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The carbamate can be deprotected under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, followed by elimination and decarboxylation steps .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

Electronic and Steric Effects: The cyano group in Tert-butyl 3-cyanobenzylcarbamate is electron-withdrawing, increasing electrophilicity at the benzyl ring compared to methyl (inert) or acetamido (electron-donating) substituents . Aminomethyl analogs (e.g., ) introduce hydrophilicity and reactivity, enabling salt formation or cross-coupling reactions.

Physical State :

- Methyl-substituted analogs (e.g., ) are liquids, whereas carbamates with polar groups (e.g., -NH₂, -CN) are typically solids due to stronger intermolecular forces.

Applications: Pharmaceuticals: Cyano and acetamido derivatives are intermediates in drug synthesis. For example, the methyl-cyano analog is used in kinase inhibitor development . Material Science: Cyano groups enhance polymer cross-linking efficiency, as seen in advanced coatings . Click Chemistry: Propargyl derivatives (e.g., ) enable copper-catalyzed azide-alkyne cycloadditions for bioconjugation.

Reactivity and Functionalization Potential

- Cyano Group: Can be reduced to amines (e.g., using LiAlH₄) or hydrolyzed to carboxylic acids, offering pathways to diverse derivatives. This contrasts with methyl groups, which are inert .

- Boc Protection : The tert-butyl group is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane), a property shared across all analogs .

- Aminomethyl vs. Acetamido: The primary amine in Tert-butyl 3-(aminomethyl)benzylcarbamate is more reactive than the acetamido group , enabling acylation or Schiff base formation without deprotection.

Biological Activity

Tert-butyl 3-cyanobenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound has the molecular formula and features a tert-butyl group, a carbamate functional group, and a cyano-substituted benzyl moiety. The structural representation is as follows:

- Molecular Structure :

- SMILES :

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#N - InChI :

InChI=1S/C13H16N2O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3

- SMILES :

This compound's unique structure may influence its interaction with biological targets, making it a subject of various pharmacological studies.

Cytotoxicity and Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells, suggesting potential applications in cancer therapy. The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

These findings indicate that this compound could be further explored as a lead compound for anticancer drug development.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. The following table summarizes the enzyme inhibition data:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | 25 | Potential neuroprotective effects |

| Cyclooxygenase-2 (COX-2) | 30 | Anti-inflammatory activity |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological profile of this compound. Notably, one study focused on its effects on human iNKT cells, demonstrating that the compound could enhance the activation of these immune cells. This suggests potential applications in immunotherapy.

Pharmacokinetics

The pharmacokinetic properties of this compound have been assessed in animal models. Key findings include:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume indicating good tissue penetration.

- Metabolism : Primarily metabolized in the liver with several metabolites identified.

- Excretion : Predominantly excreted via urine.

Properties

IUPAC Name |

tert-butyl N-[(3-cyanophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPAYBVYRFLZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916213-93-9 | |

| Record name | tert-butyl N-[(3-cyanophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.